molecular formula C13H12N4O4S3 B2585458 N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1170978-67-2

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2585458
CAS No.: 1170978-67-2
M. Wt: 384.44
InChI Key: CSGGXDHZOOLBSB-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a complex organic compound featuring a thiadiazole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and furan rings. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with formic acid, while the furan ring can be obtained through the cyclization of 1,3-diketones.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.

  • Biology: The compound's interaction with biological targets, such as enzymes and receptors, has been explored to understand its mechanism of action.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiadiazole Derivatives: These compounds share the thiadiazole ring and are known for their diverse biological activities.

  • Furan Derivatives: Compounds containing the furan ring are also studied for their medicinal properties.

Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide stands out due to its unique combination of thiadiazole and furan rings, which contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S3/c1-8-16-17-13(23-8)15-12(18)10-4-5-11(21-10)24(19,20)14-7-9-3-2-6-22-9/h2-6,14H,7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGGXDHZOOLBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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